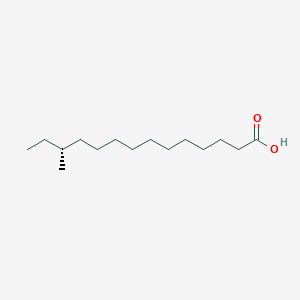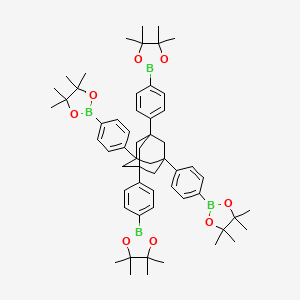
cIAP1 Ligand-Linker Conjugates 6 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cIAP1 Ligand-Linker Conjugates 6 hydrochloride: is a compound that combines an inhibitor of apoptosis protein ligand for the E3 ubiquitin ligase and a proteolysis-targeting chimera linker. This compound is utilized for the purpose of designing specific and non-genetic inhibitors of apoptosis protein degradation . It is an innovative pharmaceutical compound designed to specifically target and inhibit cellular inhibitors of apoptosis protein 1, with the ultimate goal of combating malignant neoplasms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cIAP1 Ligand-Linker Conjugates 6 hydrochloride involves the combination of an inhibitor of apoptosis protein ligand and a proteolysis-targeting chimera linker. The synthetic route typically includes the following steps:
Ligand Synthesis: The inhibitor of apoptosis protein ligand is synthesized through a series of organic reactions, including amide bond formation and esterification.
Linker Attachment: The proteolysis-targeting chimera linker is attached to the inhibitor of apoptosis protein ligand through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the synthesis steps.
Purification: Industrial-scale purification techniques, such as high-performance liquid chromatography, are employed to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.
化学反应分析
Types of Reactions: cIAP1 Ligand-Linker Conjugates 6 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
cIAP1 Ligand-Linker Conjugates 6 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and designing novel inhibitors of apoptosis protein degradation.
Biology: Employed in cellular studies to investigate the role of inhibitors of apoptosis proteins in cell death and survival mechanisms.
Medicine: Explored for its potential therapeutic applications in oncology, particularly in targeting and inhibiting cellular inhibitors of apoptosis protein 1 to combat malignant neoplasms.
作用机制
The mechanism of action of cIAP1 Ligand-Linker Conjugates 6 hydrochloride involves:
Targeting cIAP1: The compound specifically targets and binds to cellular inhibitors of apoptosis protein 1.
Inducing Degradation: By binding to cIAP1, the compound induces its degradation through the ubiquitin-proteasome pathway.
Potentiating Cytotoxic Effects: The degradation of cIAP1 potentiates the cytotoxic effects of chemotherapeutic agents, leading to enhanced programmed cell death in cancer cells
相似化合物的比较
- Pomalidomide-C4-NH2 hydrochloride
- Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
- Pomalidomide-amino-PEG5-NH2
- Thalidomide-NH-C6-NH2
- Thalidomide-NH-amido-C6-NH2 hydrochloride
- Thalidomide-Piperazine-PEG1-NH2 diTFA
- Thalidomide-amido-PEG2-NH2
- Thalidomide-NH-C4-NH2 TFA
- Thalidomide-NH-amido-C8-NH2
- Pomalidomide-PEG2-azide .
Uniqueness: cIAP1 Ligand-Linker Conjugates 6 hydrochloride is unique in its specific targeting of cellular inhibitors of apoptosis protein 1 and its ability to induce degradation through the ubiquitin-proteasome pathway. This targeted approach enhances the cytotoxic effects of chemotherapeutic agents, making it a promising candidate for therapeutic applications in oncology .
属性
分子式 |
C37H48ClN3O8 |
|---|---|
分子量 |
698.2 g/mol |
IUPAC 名称 |
2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C37H47N3O8.ClH/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31;/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44);1H/t32-,33-,34+;/m1./s1 |
InChI 键 |
TUXKBZDECHBKLD-VGUVMAQISA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
规范 SMILES |
CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)


![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)
![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)



